山银花皂苷 B

描述

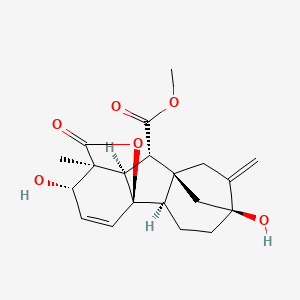

Macranthoside B is a natural flavonoid glycoside that is found in the root of the plant Peony (Paeonia lactiflora Pall.). It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

科学研究应用

山银花皂苷 B 应用的全面分析

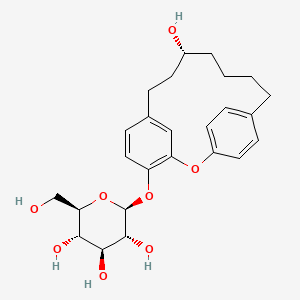

This compound 是一种从山银花中提取的三萜皂苷,山银花是一种中药。这种化合物因其潜在的治疗应用而受到关注,特别是在癌症研究领域。以下是this compound 在科学研究中的独特应用的详细分析。

宫颈腺癌的抗癌潜力:This compound 已被研究用于其对人宫颈腺癌细胞凋亡细胞死亡的影响。 该化合物抑制细胞增殖并诱导线粒体膜电位损失,导致细胞凋亡 . 它下调 SOD2 和 GPx1 的表达,促进 ROS 介导的细胞凋亡 .

氧化应激调节:该化合物增加氧化应激的能力在其抗癌活性中起关键作用。 通过调节活性氧 (ROS) 的水平,this compound 可以诱导癌细胞死亡 . 这尤其重要,因为氧化应激是调节癌细胞存活和死亡的关键因素 .

Akt/PDK1 途径抑制:This compound 的分子机制包括抑制 PDK1/Akt 途径 . 这条途径对于细胞存活和代谢至关重要,this compound 对它的抑制会导致癌细胞凋亡增加 .

抗氧化酶调节:研究表明,this compound 影响抗氧化酶(如 SOD2 和 GPx1)的表达 . 这些酶的下调会导致 ROS 的积累,而 ROS 又可以诱导癌细胞凋亡 .

通过 UHRF1 和 Bcl-xL 诱导细胞凋亡:This compound 通过下调 UHRF1 和 Bcl-xL 诱导细胞凋亡,这些蛋白在癌细胞中通常过表达 . 通过靶向这些蛋白,this compound 可以破坏正常的凋亡过程,导致癌细胞死亡 .

线粒体膜电位破坏:该化合物已被证明可诱导线粒体膜电位 (MMP) 的损失,这是细胞凋亡的标志 . 这种 MMP 的破坏会导致线粒体释放促凋亡因子,从而导致细胞死亡 .

Caspase-3 和 PARP 裂解:This compound 会导致 caspase-3 和 PARP 的裂解,它们是凋亡机制的关键组成部分 . 这些酶的激活表明凋亡的执行阶段,导致细胞解体 .

在其他癌症类型中的潜在应用:虽然目前的研究集中在宫颈腺癌上,但this compound 诱导细胞凋亡的机制表明它可能在其他类型的癌症中具有更广泛的应用。 它调节氧化应激、抑制生存途径和诱导细胞凋亡的能力可能与各种癌症模型有关 .

作用机制

Target of Action

Macranthoside B (MB) is a triterpenoid saponin extracted from Lonicera macranthoides, a traditional Chinese medicine . The primary targets of MB are the antioxidant enzymes superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPx1), as well as the proteins Akt and PDK1 . These targets play crucial roles in regulating oxidative stress and apoptosis in cells .

Mode of Action

MB interacts with its targets by inducing down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 . This interaction promotes reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis.

Biochemical Pathways

The biochemical pathways affected by MB involve the Akt/PDK1 pathway and the oxidative stress pathway . Down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 by MB, lead to an increase in ROS, which in turn promotes apoptosis . This indicates that MB can modulate key metabolic pathways to enhance ROS generation and induce cytotoxicity .

Result of Action

The result of MB’s action is the inhibition of cell proliferation and induction of apoptosis . Specifically, MB exposure leads to mitochondrial membrane potential (MMP) loss, increased sub-G1 accumulation, and cleavage of caspase-3 and PARP, which are reflective of apoptosis . In HeLa cells, this was further supported by the protection of sub-G1 accumulation, MMP loss, and cleavage of caspase-3 and PARP in the presence of N-acetylcysteine (NAC), a ROS inhibitor .

生化分析

Biochemical Properties

Macranthoside B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase 2 (SOD2), glutathione peroxidase 1 (GPx1), and the protein kinase B (Akt) pathway . These interactions are primarily involved in oxidative stress responses and apoptosis. Macranthoside B promotes reactive oxygen species (ROS)-mediated apoptosis by down-regulating SOD2 and GPx1 and phosphorylating Akt and 3-phosphoinositide-dependent protein kinase-1 (PDK1) .

Cellular Effects

Macranthoside B exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation, induces mitochondrial membrane potential loss, and increases sub-G1 accumulation, leading to apoptosis . It also influences cell signaling pathways, such as the Akt/PDK1 pathway, and affects gene expression by down-regulating anti-apoptotic proteins like ubiquitin-like with PHD and ring finger domains 1 (UHRF1) and Bcl-xL . Additionally, Macranthoside B impacts cellular metabolism by promoting ROS-mediated apoptosis .

Molecular Mechanism

The molecular mechanism of Macranthoside B involves several key processes. It induces apoptosis by increasing oxidative stress and inhibiting the PDK1/Akt pathway . Macranthoside B binds to and down-regulates SOD2 and GPx1, leading to an accumulation of ROS . This oxidative stress triggers the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are markers of apoptosis . Furthermore, Macranthoside B down-regulates UHRF1 and Bcl-xL, enhancing its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Macranthoside B change over time. The compound’s stability and degradation have been studied, revealing that it maintains its pro-apoptotic effects over extended periods . Long-term exposure to Macranthoside B results in sustained inhibition of cell proliferation and continuous induction of apoptosis . These findings suggest that Macranthoside B has a stable and lasting impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Macranthoside B vary with different dosages in animal models. At lower doses, Macranthoside B effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of Macranthoside B .

Metabolic Pathways

Macranthoside B is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis . It interacts with enzymes such as SOD2 and GPx1, which are crucial for maintaining cellular redox balance . By down-regulating these enzymes, Macranthoside B disrupts the redox balance, leading to increased ROS levels and subsequent apoptosis . This modulation of metabolic pathways underscores the compound’s potential as an anticancer agent .

Transport and Distribution

Within cells and tissues, Macranthoside B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Macranthoside B accumulates in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells .

Subcellular Localization

Macranthoside B localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the mitochondria, where it induces mitochondrial membrane potential loss and promotes apoptosis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This subcellular localization is critical for the effective execution of Macranthoside B’s pro-apoptotic functions .

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDVIKCSTOVVEA-KZFFKTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317128 | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146100-02-9 | |

| Record name | Macranthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

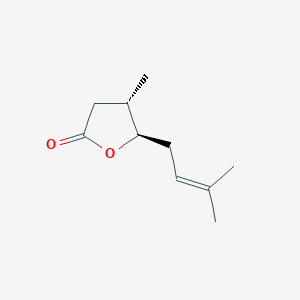

![(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)

![5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide](/img/structure/B1246974.png)

![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)

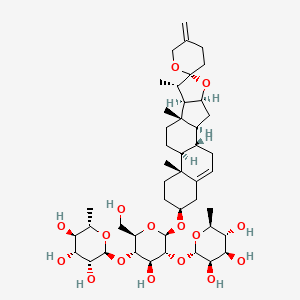

![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)